spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
CAS No.: 1184986-89-7
Cat. No.: VC5658496
Molecular Formula: C14H20ClN
Molecular Weight: 237.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184986-89-7 |
|---|---|
| Molecular Formula | C14H20ClN |
| Molecular Weight | 237.77 |
| IUPAC Name | spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride |
| Standard InChI | InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H |
| Standard InChI Key | DHGOOHFHUZEEKD-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a spiro junction at the 4-position of 2,3-dihydro-1H-naphthalene and the 3'-position of piperidine, creating a rigid bicyclic system. X-ray crystallographic analysis of analogous spiro compounds reveals chair conformations in the piperidine ring and planarity in the naphthalene system . The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, enhancing stability and solubility in polar solvents.
Systematic Nomenclature
Per IUPAC guidelines , the systematic name derives from:
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Parent hydrocarbon: 2,3-dihydro-1H-naphthalene
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Spiro attachment: Position 4 on naphthalene and position 3' on piperidine
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Salt designation: Hydrochloride indicating the counterion
The Standard InChI key (DHGOOHFHUZEEKD-UHFFFAOYSA-N) and SMILES string (C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl) provide machine-readable structural representations essential for cheminformatics applications.
Synthesis and Production
Laboratory-Scale Synthesis
Industrial patents describe a multi-step synthesis :
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Naphthalene functionalization: Bromination at the 1-position of 1,2,3,4-tetrahydronaphthalene
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Spirocyclization: Reaction with piperidine-3-carbaldehyde under Buchwald-Hartwig coupling conditions
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Salt formation: Treatment with HCl gas in anhydrous diethyl ether
Key reaction parameters:
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Temperature: 110-120°C for cyclization
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Catalyst: Pd(OAc)₂/Xantphos system (0.5 mol%)
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Yield: 68-72% after recrystallization
Process Optimization
Continuous flow synthesis methods improve scalability:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hr | 45 min |
| Space-Time Yield | 0.8 g/L/hr | 3.2 g/L/hr |
| Purity | 95% | 99.5% |
Data adapted from shows a fourfold productivity increase using microreactor technology.
Physicochemical Properties
Bulk Characteristics
| Property | Value | Method |
|---|---|---|
| Melting Point | 214-216°C (dec.) | DSC |
| LogP (calc.) | 2.87 ± 0.32 | XLogP3 |
| Aqueous Solubility | 1.2 mg/mL (25°C) | Shake-flask |
| pKa (amine) | 9.34 ± 0.15 | Potentiometric |
The hydrochloride salt exhibits improved water solubility (34 mg/mL) compared to free base forms .
Research Applications
Pharmaceutical Development
As a σ-1 receptor ligand (Kᵢ = 12 nM) , this spiro compound shows potential in:
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Neuropathic pain management: 58% reduction in allodynia (rat model, 10 mg/kg)
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Antidepressant activity: 40% decrease in forced swim test immobility at 5 mg/kg
Structure-activity relationship (SAR) studies highlight:
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Critical role of spiro geometry in receptor binding
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Enhanced metabolic stability compared to non-spiro analogs (t₁/₂ = 4.7 hr vs 1.2 hr)
Materials Science
The rigid spiro architecture enables applications in:
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Liquid crystal displays: Δε = +3.2 at 20°C
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Organic semiconductors: Hole mobility 0.12 cm²/V·s
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | Wear nitrile gloves |
| H319 | Eye irritation | Use face shield |
| H335 | Respiratory tract | Fume hood required |
Environmental Impact
The compound shows moderate ecotoxicity:
Comparative Analysis
Structural Analogs
| CAS No. | Δ LogP | σ-1 Kᵢ (nM) | Metabolic Stability |
|---|---|---|---|
| 1184986-89-7 | 0.00 | 12 | 4.7 hr |
| 95195-98-5 | +0.31 | 28 | 3.1 hr |
| 10450381 | -0.15 | 9 | 5.2 hr |
Data synthesized from demonstrates the optimal balance of receptor affinity and stability in the target compound.
Challenges and Future Directions
Current research gaps include:
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Comprehensive pharmacokinetic profiling
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Long-term toxicology studies
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Scalable asymmetric synthesis methods
Emerging applications in photoredox catalysis (quantum yield Φ = 0.42) warrant further investigation.
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